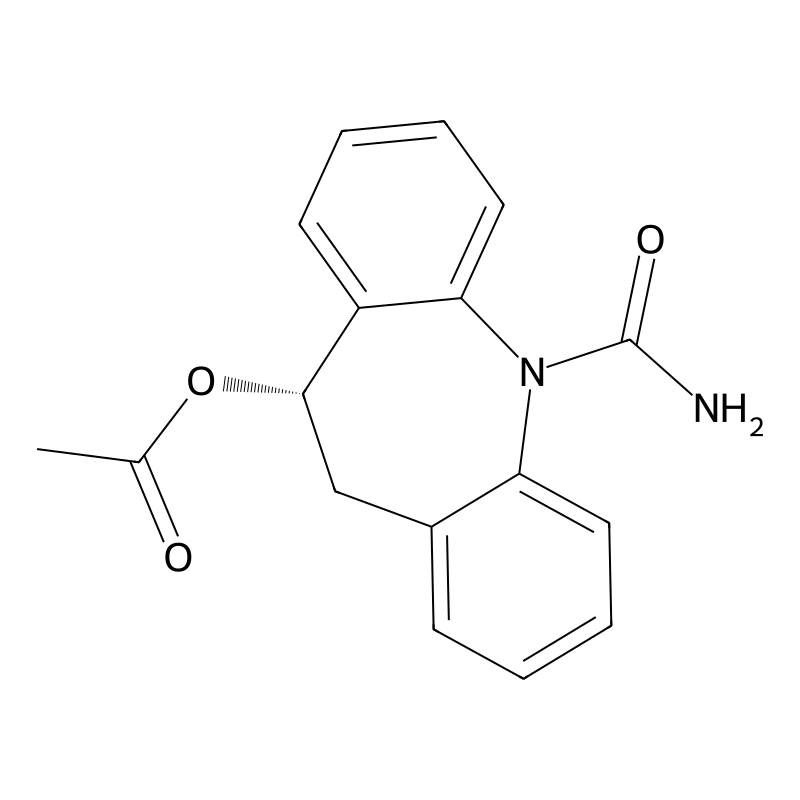

Eslicarbazepine acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Eslicarbazepine acetate is an anticonvulsant medication primarily used in the treatment of partial-onset seizures in patients aged four years and older. It is marketed under various brand names, including Aptiom in North America and Zebinix in Europe. As a prodrug, eslicarbazepine acetate is rapidly converted in the body to its active metabolite, eslicarbazepine, which exerts its therapeutic effects. The compound is classified as a small molecule with a chemical formula of and a molar mass of approximately 296.326 g/mol .

The exact mechanism of action of ESL is not fully understood, but it is believed to involve multiple pathways. Some of the proposed mechanisms include []:

- Sodium channel blockade: Eslicarbazepine may inhibit voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and reducing hyperexcitability that can lead to seizures.

- Glutamate modulation: Eslicarbazepine might influence the glutamatergic system, a major excitatory neurotransmitter system in the brain. This modulation could help to dampen excessive neuronal firing.

- Other potential mechanisms: There is ongoing research on additional mechanisms, such as modulation of calcium channels and inhibition of synaptic vesicle release.

- Toxicity: ESL is generally well-tolerated, but side effects like dizziness, drowsiness, headache, and hyponatremia (low sodium levels) can occur [].

- Drug interactions: ESL can interact with other medications, including some antiepileptic drugs, leading to altered blood levels and potential for increased side effects [].

- Teratogenicity: There is limited data on the safety of ESL during pregnancy. Studies suggest a potential risk of birth defects, and use during pregnancy should only be considered if the benefits outweigh the risks.

Please note:

- The information provided is based on current scientific research and should not be interpreted as medical advice.

- It is important to consult with a healthcare professional for any questions or concerns regarding ESL or its use in treatment plans.

Epilepsy

- Efficacy and tolerability in adults: Several clinical trials have explored ESL as an adjunctive therapy (added to another medication) for adults with partial-onset seizures. These studies have shown that ESL is effective in reducing seizure frequency and is generally well-tolerated Source: Eslicarbazepine acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy: .

- Pediatric studies: Research is ongoing to determine the efficacy and safety of ESL in children with epilepsy Source: Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures | Drugs in R&D: .

Other conditions

Eslicarbazepine acetate is also being investigated for its potential use in treating other conditions, such as fibromyalgia. Fibromyalgia is a chronic condition characterized by widespread pain and tenderness in the muscles and ligaments.

- Studies in Fibromyalgia: One clinical trial examined ESL as a treatment for fibromyalgia pain. While the results were promising, more research is needed to confirm its effectiveness Source: Eslicarbazepine Acetate as therapy in participants with Fibromyalgia - Health Research Authority.

Eslicarbazepine acetate undergoes hydrolysis to form eslicarbazepine upon administration. This conversion occurs primarily in the liver, where the acetate group is removed, allowing eslicarbazepine to exert its anticonvulsant effects. The metabolic pathway of eslicarbazepine acetate involves several enzymes but notably has minimal interaction with cytochrome P450 enzymes, reducing the risk of drug-drug interactions compared to other similar compounds like carbamazepine .

The primary mechanism of action for eslicarbazepine involves the stabilization of voltage-gated sodium channels in their inactivated state. This action reduces neuronal excitability and prevents the propagation of seizure activity. Additionally, eslicarbazepine has been shown to inhibit T-type calcium channels, which may contribute to its anticonvulsant properties . Clinical studies have demonstrated that eslicarbazepine acetate is effective as adjunctive therapy for patients with refractory partial seizures .

The synthesis of eslicarbazepine acetate typically involves several key steps:

- Formation of the core structure: The dibenz[b,f]azepine framework is synthesized through standard organic reactions involving amines and carbonyl compounds.

- Acetylation: The final step involves acetylating the hydroxyl group of eslicarbazepine to yield eslicarbazepine acetate.

- Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

This synthetic route allows for the production of a single enantiomer, enhancing efficacy and reducing side effects compared to racemic mixtures .

Eslicarbazepine acetate is primarily indicated for:

- Partial-onset seizures: It serves as an adjunctive treatment for adults and children with epilepsy who have not responded adequately to other antiepileptic drugs.

- Potential off-label uses: While primarily approved for epilepsy, ongoing research explores its efficacy in treating other neurological conditions such as bipolar disorder and neuropathic pain .

- Oxcarbazepine and carbamazepine: Concurrent use is contraindicated due to similar mechanisms and increased risk of side effects.

- Other antiepileptic drugs: Caution is advised when used alongside medications like phenobarbital or phenytoin due to potential additive effects on sedation or toxicity .

Monitoring for adverse effects, particularly regarding sodium levels and skin reactions, is recommended during treatment.

Eslicarbazepine acetate shares structural and functional similarities with several other anticonvulsants. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Carbamazepine | Stabilizes inactive state of sodium channels | Has toxic epoxide; requires monitoring for side effects |

| Oxcarbazepine | Similar mechanism as eslicarbazepine; prodrug form | Produces both active and inactive metabolites |

| Licarbazepine | Active metabolite of oxcarbazepine | Contains both enantiomers; less selective |

Eslicarbazepine acetate stands out due to its single enantiomer formulation, which may lead to fewer side effects and better tolerability compared to its predecessors .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (98.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Zebinix is indicated as adjunctive therapy in adults, adolescents and children aged above 6 years, with partial-onset seizures with or without secondary generalisation.

Exalief is indicated as adjunctive therapy in adults with partial-onset seizures with or without secondary generalisation.

Treatment of epilepsy with partial-onset seizures

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Eslicarbazepine acetate and its metabolites are eliminated primarily via renal excretion. Eslicarbazepine active metabolite is excreted two-thirds in the unchanged form and one-third as a glucuronide conjugate. This accounts for around 90% of total metabolites excreted, with the remaining 10% being minor metabolites. Renal tubular reabsorption is expected to occur with eslicarbazepine.

The apparent volume of distribution of eslicarbazepine is 61.3 L for a body weight of 70 kg based on population PK analysis.

Renal clearance of eslicarbazepine was found to be approximately 20 mL/min in healthy subjects with normal renal function.

Metabolism Metabolites

Wikipedia

Formic_anhydride

FDA Medication Guides

Eslicarbazepine Acetate

TABLET;ORAL

SUNOVION PHARMS INC

03/15/2019

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Bialer M, Soares-da-Silva P. Pharmacokinetics and drug interactions of eslicarbazepine acetate. Epilepsia. 2012 Jun;53(6):935-46. doi: 10.1111/j.1528-1167.2012.03519.x. Epub 2012 May 21. Review. PubMed PMID: 22612290.

3: Mauri-Llerda JA. [Eslicarbazepine acetate: a novel therapeutic alternative in the treatment of focal seizures]. Rev Neurol. 2012 May 1;54(9):551-5. Review. Spanish. PubMed PMID: 22532219.

4: Patsalos PN, Berry DJ. Pharmacotherapy of the third-generation AEDs: lacosamide, retigabine and eslicarbazepine acetate. Expert Opin Pharmacother. 2012 Apr;13(5):699-715. doi: 10.1517/14656566.2012.667803. Epub 2012 Mar 10. Review. PubMed PMID: 22404663.

5: Falcão A, Fuseau E, Nunes T, Almeida L, Soares-da-Silva P. Pharmacokinetics, drug interactions and exposure-response relationship of eslicarbazepine acetate in adult patients with partial-onset seizures: population pharmacokinetic and pharmacokinetic/pharmacodynamic analyses. CNS Drugs. 2012 Jan 1;26(1):79-91. doi: 10.2165/11596290-000000000-00000. Review. PubMed PMID: 22171585.

6: Chang XC, Yuan H, Wang Y, Xu HQ, Zheng RY. Eslicarbazepine acetate add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD008907. doi: 10.1002/14651858.CD008907.pub2. Review. PubMed PMID: 22161441.

7: Chung SS, Kelly K, Schusse C. New and Emerging Treatments for Epilepsy: Review of Clinical Studies of Lacosamide, Eslicarbazepine Acetate, Ezogabine, Rufinamide, Perampanel, and Electrical Stimulation Therapy. J Epilepsy Res. 2011 Dec 30;1(2):35-46. eCollection 2011 Dec. Review. PubMed PMID: 24649444; PubMed Central PMCID: PMC3952328.

8: Rauchenzauner M, Luef G. Eslicarbazepine acetate for partial-onset seizures. Expert Rev Neurother. 2011 Dec;11(12):1673-81. doi: 10.1586/ern.11.158. Review. PubMed PMID: 22091592.

9: Owen RT. Eslicarbazepine acetate: A novel agent for the adjunctive treatment of epilepsy. Drugs Today (Barc). 2010 Jan;46(1):23-31. doi: 10.1358/dot.2010.46.1.1437709. Review. PubMed PMID: 20200693.

10: Mestre T, Ferreira J. Eslicarbazepine acetate: a new option for the treatment of focal epilepsy. Expert Opin Investig Drugs. 2009 Feb;18(2):221-9. doi: 10.1517/13543780802635107 . Review. PubMed PMID: 19236268.